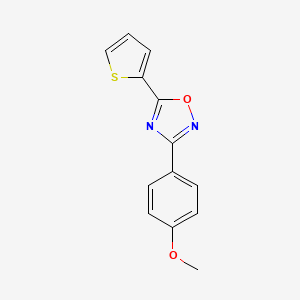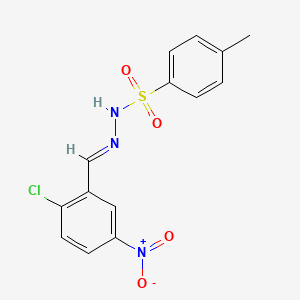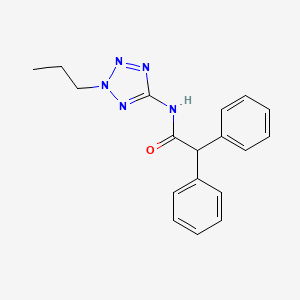![molecular formula C15H16N2OS B5721534 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, also known as AMPTQ, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives, which have been studied for their various biological activities. In
Aplicaciones Científicas De Investigación
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. One of the major applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of cancer research. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another potential application of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is in the field of neuroscience. Studies have shown that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and depression.
Mecanismo De Acción
The exact mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is not yet fully understood. However, studies have suggested that 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In cancer cells, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In addition, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes and proteins, such as topoisomerase II and tubulin. In the field of neuroscience, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments is its potent biological activity. This makes 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone a valuable tool for studying various biological processes, such as cell proliferation, apoptosis, and neurotransmitter modulation. In addition, the synthesis method of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is relatively straightforward and can be carried out using commercially available reagents.
However, there are also some limitations to using 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the potency of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can also be a limitation, as high concentrations of the compound may lead to nonspecific effects.
Direcciones Futuras
There are several future directions for research on 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One potential direction is to further investigate the mechanism of action of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, particularly in cancer cells. This could help to identify new targets for cancer therapy and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone.
Another potential direction for research is to explore the potential applications of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in other scientific research fields, such as neuroscience and immunology. This could help to identify new therapeutic targets and improve our understanding of the biological effects of 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in these fields.
Overall, 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Métodos De Síntesis
3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone can be synthesized using a multistep reaction process. The first step involves the reaction of 2-chloro-3-formylquinazolinone with allyl magnesium bromide to obtain 2-allyl-3-formylquinazolinone. This intermediate is then reacted with 2-methyl-2-propenyl thiol in the presence of a base to yield 3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. The overall yield of this synthesis method is around 40%.
Propiedades
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-4-9-17-14(18)12-7-5-6-8-13(12)16-15(17)19-10-11(2)3/h4-8H,1-2,9-10H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUJKGBVRWUJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(prop-2-en-1-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5721466.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)


![6-(2,6-dimethoxyphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721536.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)


![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)
